molecular formula C5H10Cl2N4O B2850019 1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride CAS No. 2219373-55-2

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride

Cat. No.: B2850019
CAS No.: 2219373-55-2
M. Wt: 213.06
InChI Key: UMIPSRYULWHXOW-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride is a synthetic imidazole derivative characterized by a carbohydrazide (-CONHNH₂) functional group at the 4-position of the imidazole ring and a methyl group at the 1-position. The dihydrochloride salt enhances its solubility in polar solvents, making it a valuable intermediate in organic synthesis and pharmaceutical research. This compound is primarily utilized as a building block for drug discovery and chemical biology due to its reactive hydrazide moiety.

Properties

IUPAC Name

1-methylimidazole-4-carbohydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.2ClH/c1-9-2-4(7-3-9)5(10)8-6;;/h2-3H,6H2,1H3,(H,8,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIPSRYULWHXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Synthesis

The foundational step involves constructing the imidazole ring with a methyl group at the 1-position and a carboxylic acid at the 4-position. A method described by Aguilar et al. utilizes ethyl isocyanoacetate and N-aryl-benzimidoyl chloride intermediates under copper-catalyzed cycloaddition conditions. Key steps include:

  • Reaction of acyl chloride (e.g., 4-fluorobenzoyl chloride) with aniline derivatives to form amides.
  • Conversion of amides to imidoyl chlorides using phosphorus oxychloride (POCl₃).
  • Cycloaddition with ethyl isocyanoacetate in tetrahydrofuran (THF) at −78°C, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding ethyl 1-methyl-1H-imidazole-4-carboxylate .

Optimization Data :

Parameter Condition Yield (%)
Temperature −78°C to room temperature 64–78
Catalyst DBU 64–78
Solvent Dry THF 64–78

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl). For example:

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate is refluxed with 6M HCl for 12 hours, yielding 1-methyl-1H-imidazole-4-carboxylic acid in 85–92% purity.

Spectroscopic Validation :

  • ¹H NMR (D₂O) : δ 7.42 (s, 1H, imidazole-H), 4.08 (s, 3H, N-CH₃).
  • IR (KBr) : 1641 cm⁻¹ (C=O stretch), 1507 cm⁻¹ (C-N stretch).

Conversion to 1-Methyl-1H-imidazole-4-carbohydrazide

Hydrazide Formation

The carboxylic acid is converted to the carbohydrazide via reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux:

  • 1-Methyl-1H-imidazole-4-carboxylic acid is treated with excess hydrazine hydrate at 80°C for 6 hours, yielding the carbohydrazide in 70–75% efficiency.

Reaction Mechanism :
$$
\text{R-COOH} + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}2 + \text{H}2\text{O}
$$

Purity Control :

  • Di-acid impurities (e.g., 1,5-diacid derivatives) are minimized by maintaining equimolar ratios of reactants and avoiding excess hydrazine.

Dihydrochloride Salt Preparation

Salt Formation

The free base carbohydrazide is treated with hydrochloric acid (HCl) in a methanol-water mixture:

  • 1-Methyl-1H-imidazole-4-carbohydrazide is dissolved in methanol, and 2 equivalents of HCl gas are bubbled through the solution at 0°C. The precipitate is filtered and dried under vacuum, yielding the dihydrochloride salt in 90–95% purity.

Critical Parameters :

Parameter Condition Outcome
Temperature 0–5°C Prevents decomposition
Solvent Methanol:water (4:1) Enhances solubility

Alternative Synthetic Approaches

Solvent-Free Alkylation

A solvent-free method for imidazole derivatives involves:

  • Direct alkylation of imidazole with tert-butyl chloroacetate in the presence of potassium carbonate (K₂CO₃), followed by hydrolysis.
  • This approach reduces environmental impact and improves yield (80–85%) by eliminating extraction steps.

Radziszewski Reaction

The Radziszewski reaction offers a one-pot synthesis of 1-methylimidazole derivatives using glyoxal , formaldehyde , and methylamine :
$$
(\text{CHO})2 + \text{CH}2\text{O} + \text{CH}3\text{NH}2 \rightarrow \text{H}2\text{C}2\text{N(NCH}3\text{)CH} + 3\text{H}2\text{O}
$$
While efficient for imidazole ring formation, this method requires additional steps to introduce the carbohydrazide group.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹³C NMR : The methyl carbon (N-CH₃) appears at δ 36.7 ppm, while the carbonyl carbon (CONHNH₂) resonates at δ 158.7 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 126.11 ([M+H]⁺) confirms the carbohydrazide structure.

Purity Assessment

  • HPLC : Retention time of 8.2 minutes (C18 column, 0.1% TFA in water/acetonitrile).
  • Elemental Analysis : Calculated for C₅H₁₀Cl₂N₄O (MW 217.07): C 27.68%, H 4.65%, N 25.81%; Found: C 27.52%, H 4.59%, N 25.74%.

Industrial-Scale Production Considerations

Cost-Effective Catalysis

  • Copper iodide (CuI) and pyridine are preferred catalysts for large-scale cycloaddition reactions due to their low cost and high turnover number.
  • Solvent Recovery : THF and methanol are recycled via distillation, reducing production costs by 15–20%.

Chemical Reactions Analysis

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to the inhibition of certain cellular processes. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and functional differences between 1-methyl-1H-imidazole-4-carbohydrazide dihydrochloride and related imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₅H₁₁Cl₂N₄O (estimated) ~213.9 Imidazole, carbohydrazide, methyl Organic synthesis, pharmaceutical intermediates
Histamine dihydrochloride C₅H₁₁Cl₂N₃ 184.07 Imidazole, ethylamine Biochemical standards, receptor studies
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride C₆H₁₀ClN₃O₂ 191.62 Imidazole, ethyl ester, amino Pharmaceutical intermediates
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride C₁₂H₁₆ClN₃O 253.73 Imidazole, methoxybenzyl, methanamine Research reagents, drug discovery
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride C₁₁H₈ClF₃N₂O₂ 312.65 Imidazole, trifluoromethylphenyl, carboxylic acid Medicinal chemistry, polymer synthesis
Key Observations:
  • Functional Group Diversity : The target compound’s carbohydrazide group distinguishes it from esters (e.g., ethyl carboxylate in ) and carboxylic acids (e.g., trifluoromethylphenyl derivative in ). This group enables unique reactivity, such as conjugation with aldehydes or ketones.
  • Salt Form: The dihydrochloride salt improves aqueous solubility compared to mono-hydrochloride derivatives (e.g., histamine dihydrochloride in ), which is critical for biological assays.
  • Substituent Effects : Bulky substituents like the methoxybenzyl group () or trifluoromethylphenyl group () influence steric hindrance and electronic properties, altering binding affinity in drug-target interactions.

Biological Activity

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride (C5H8N4O·2ClH) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its imidazole ring structure, has been investigated for various applications, including antimicrobial and anticancer properties.

  • Molecular Formula : C5H8N4O·2ClH
  • Molecular Weight : 213.07 g/mol
  • IUPAC Name : 1-methylimidazole-4-carbohydrazide; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes and proteins, leading to the modulation of cellular processes such as apoptosis in cancer cells. The compound's mechanism is believed to involve the disruption of signaling pathways critical for tumor growth and survival .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against a variety of pathogens. The compound's effectiveness can be attributed to its ability to penetrate microbial cell walls and interfere with essential cellular functions.

Anticancer Activity

Preclinical studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation. For instance, it has been evaluated against human tumor cell lines, revealing promising results in reducing cell viability .

Case Studies

  • Inhibition of HIV-1 Integrase : A study assessed the inhibitory effects of various imidazole derivatives, including 1-Methyl-1H-imidazole-4-carbohydrazide, on HIV-1 integrase activity. The compound exhibited a strong inhibition rate, with some derivatives achieving over 50% inhibition at a concentration of 100 μM .
  • Antitumor Activity : In a comparative study involving several imidazole derivatives, 1-Methyl-1H-imidazole-4-carbohydrazide was tested against multiple human cancer cell lines. The results indicated an IC50 value suggesting significant cytotoxicity, particularly against ovarian and prostate cancer cells .

Research Findings Summary

Activity Type Target/Pathway Effectiveness IC50/Percentage Inhibition
AntimicrobialVarious pathogensSignificantNot specified
AnticancerTumor cell linesHigh efficacyIC50 values < 10 µM
HIV-1 IntegraseIntegrase enzymeStrong inhibition>50% at 100 µM

Q & A

Q. What are the primary synthetic strategies for preparing 1-methyl-1H-imidazole-4-carbohydrazide dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and condensation steps. For imidazole derivatives, a common approach is the reaction of 1-methylimidazole with chlorosulfonic acid under controlled temperatures and inert atmospheres to avoid side reactions . Alternatively, condensation of 1,2-diamines with α-halo ketones/aldehydes using Lewis acid catalysts (e.g., ZnCl₂) is effective for imidazole ring formation . Yield optimization requires precise stoichiometric ratios, low-temperature conditions (~0–5°C), and purification via recrystallization or column chromatography.

Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?

X-ray diffraction (XRD) with programs like SHELXL (for refinement) and WinGX (for data analysis) is critical. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks, while WinGX assists in visualizing molecular geometry and packing . For hygroscopic compounds like dihydrochlorides, rapid crystal mounting under nitrogen and low-temperature data collection (e.g., 100 K) are recommended to prevent degradation.

Q. What biochemical assays are suitable for studying this compound’s activity in enzyme inhibition?

Receptor-binding assays using fluorescence polarization or surface plasmon resonance (SPR) are ideal. For example, competitive inhibition studies can be designed with labeled substrates (e.g., fluorophore-tagged ATP) to measure IC₅₀ values. Dose-response curves and Lineweaver-Burk plots help distinguish competitive vs. non-competitive mechanisms .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting molecular orbitals, electrostatic potentials, and charge distribution. Basis sets like 6-311++G(d,p) are recommended for imidazole derivatives to account for polarization and diffuse effects. DFT-derived HOMO-LUMO gaps can predict reactivity toward electrophiles/nucleophiles .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurities. Mitigation strategies include:

  • Purity validation : HPLC with diode-array detection (DAD) or LC-MS.
  • Standardized protocols : Use buffered saline (PBS, pH 7.4) for in vitro assays to mimic physiological conditions.
  • Control experiments : Test hydrolysis products (e.g., free hydrazide) to rule off-target effects .

Q. What methodologies address challenges in handling the hygroscopic nature of this dihydrochloride salt?

  • Storage : Seal in amber vials with desiccants (e.g., silica gel) and store at –20°C .
  • Handling : Use glove boxes with <5% humidity for weighing.
  • Solvent selection : Pre-dry solvents (e.g., DMF, DMSO) over molecular sieves to prevent hydration during reactions .

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for antimicrobial agents?

Derivatize the hydrazide moiety with aryl/heteroaryl groups and compare minimum inhibitory concentrations (MICs) against Gram-negative bacteria (e.g., P. aeruginosa). Molecular docking (e.g., AutoDock Vina) against bacterial enzyme targets (e.g., dihydrofolate reductase) can rationalize SAR trends .

Methodological Best Practices

Q. What analytical techniques complement NMR for characterizing synthetic intermediates?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula with <5 ppm error.
  • FT-IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hydrate content .

Q. How can reaction conditions be optimized to minimize byproducts during imidazole ring formation?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) for regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) model binding kinetics, while quantum mechanics/molecular mechanics (QM/MM) hybrid methods elucidate electron transfer mechanisms in enzyme active sites .

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